N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c1-22-19(23)8-6-16(20-22)13-3-2-4-14(11-13)21-28(24,25)15-5-7-17-18(12-15)27-10-9-26-17/h2-8,11-12,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWREXGSSSZJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Para-Substituted Pyridazine Derivative
Thiophene-Pyridine Hybrid (Compound 73)
- Compound : N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Key Difference : Replaces the pyridazine-phenyl group with a thiophene-pyridine scaffold.
- Synthesis : Yielded 78% via sulfonylation of amine 78 with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride.
- Activity : Reported as a perforin-mediated lysis inhibitor, suggesting sulfonamide’s role in modulating immune response pathways.
1,3,4-Oxadiazole Derivatives (Compounds 18–21)
- Core Structure : 1,3,4-Oxadiazole linked to 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide .
- Substituents : Varied benzamide groups (e.g., thiomethoxy, trifluoromethyl, bromo).
- Synthesis : Employed General Procedure A/B with carboxylic acids and sulfonyl chlorides.
- Purity : 95–100% by HPLC, highlighting robust synthetic protocols.
- Comparison : The oxadiazole core may confer rigidity and metabolic resistance compared to the pyridazine-based target compound.
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
- Target Compound : Molecular weight ~443.45 g/mol (estimated from similar structures).
- Analogues :
Key Research Findings and Implications
- Structural Flexibility : The 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety is a versatile scaffold for designing inhibitors, as seen in perforin-mediated lysis (Compound 73) and calcium/calmodulin-targeting oxadiazoles .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 19) enhance metabolic stability, while bromo substituents (Compound 21) may facilitate further functionalization .
- Unresolved Data : Specific activity data for the target compound are absent in the provided evidence, necessitating further studies to correlate its structure with biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
